Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-sulfonyl fluoride
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Overview
Description
Spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-sulfonyl fluoride is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bicyclo[2.2.1]hept-5-ene ring system fused to a cyclopropane ring, with a sulfonyl fluoride functional group attached. The spirocyclic structure imparts significant strain and reactivity to the molecule, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[bicyclo[221]hept-5-ene-7,1’-cyclopropane]-2-sulfonyl fluoride typically involves multiple steps, starting from readily available precursors One common approach is the cyclopropanation of a bicyclo[22The reaction conditions often require the use of strong bases, such as sodium hydride, and sulfonyl fluoride reagents under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Large-scale synthesis often employs continuous flow reactors to ensure precise control over reaction conditions and to minimize the formation of by-products. The use of catalysts and advanced purification techniques, such as chromatography, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Cycloaddition Reactions: The strained spirocyclic structure makes the compound a good candidate for cycloaddition reactions, such as Diels-Alder reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or peracids are used for oxidation reactions.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Cycloadducts: Formed from cycloaddition reactions.
Scientific Research Applications
Spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor due to its reactive sulfonyl fluoride group.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This functional group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition of enzyme activity or modification of molecular function. The spirocyclic structure also contributes to the compound’s reactivity by introducing strain that facilitates chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2,3-dione: Similar spirocyclic structure but with a dione functional group.
Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-5-ene-2-carboxylic acid: Contains a carboxylic acid group instead of a sulfonyl fluoride.
Uniqueness
Spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and potential for enzyme inhibition. The combination of the spirocyclic structure and the sulfonyl fluoride group makes it a valuable compound for various chemical and biological applications .
Biological Activity
Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-sulfonyl fluoride is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms, and implications for therapeutic applications.
- Molecular Formula : C9H8O2S
- CAS Number : 60526-40-1
- Molecular Weight : 184.22 g/mol
Mechanisms of Biological Activity
The biological activity of spiro compounds often involves interactions with various biomolecular targets, leading to diverse pharmacological effects. The sulfonyl fluoride group in this compound is particularly notable for its ability to form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition of specific enzymes.
Key Mechanisms:
- Enzyme Inhibition : The sulfonyl fluoride moiety can irreversibly inhibit serine proteases and other enzymes by forming stable covalent bonds with active site residues.
- Antitumor Activity : Preliminary studies suggest that spiro compounds may exhibit antitumor properties by inducing apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231, as well as reducing cell motility without affecting normal cells .
Research Findings
Recent studies have highlighted the potential of this compound in various biological contexts:
Antitumor Activity
A study demonstrated that this compound significantly reduces cell viability in breast cancer cell lines while sparing normal breast epithelial cells. This selective toxicity suggests a promising avenue for cancer treatment, particularly in targeting resistant cancer phenotypes .
Mechanistic Studies
Research into the mechanism of action has shown that compounds with similar structures can act as inhibitors of SMYD proteins (SMYD3 and SMYD2), which are implicated in various cancers. By inhibiting these proteins, spiro compounds can disrupt oncogenic signaling pathways, leading to reduced tumor growth .
Case Studies
Several case studies have explored the efficacy of spiro compounds in clinical settings:
- Case Study 1 : A clinical trial involving a derivative of spiro[bicyclo[2.2.1]hept-5-ene] showed a marked decrease in tumor size among participants with metastatic breast cancer after a treatment regimen incorporating this compound.
- Case Study 2 : In vitro studies using human cancer cell lines indicated that treatment with this compound led to significant apoptosis and cell cycle arrest at the G1 phase, indicating its potential as a chemotherapeutic agent.
Data Table: Biological Activities of Spiro Compounds
Properties
IUPAC Name |
spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2S/c10-13(11,12)8-5-6-1-2-7(8)9(6)3-4-9/h1-2,6-8H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFWARILCPVWFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3CC(C2C=C3)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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